molecular formula C12H15N B3274300 (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine CAS No. 604800-02-4

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Cat. No. B3274300
CAS RN: 604800-02-4
M. Wt: 173.25 g/mol
InChI Key: YBGPESYKXOKOBJ-MDZDMXLPSA-N
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Description

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a cyclopropane derivative that possesses unique structural and chemical properties, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine can produce a range of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve mood, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.

Future Directions

There are several future directions for research on (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine. One potential area of focus is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another area of interest is the investigation of its mechanism of action, which could provide insights into the underlying causes of certain neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound.

Scientific Research Applications

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects.

properties

IUPAC Name

1-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10(12(13)7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPESYKXOKOBJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

CAS RN

604800-02-4
Record name 1-[(1E)-1-Methyl-2-phenylethenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604800-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 2
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 3
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 4
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 5
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 6
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

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